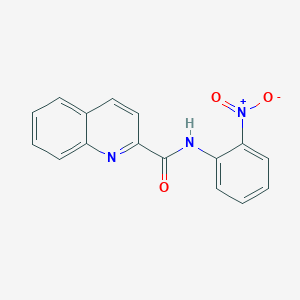

N-(2-nitrophenyl)quinoline-2-carboxamide

CAS No.: 298193-75-6

Cat. No.: VC4250642

Molecular Formula: C16H11N3O3

Molecular Weight: 293.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 298193-75-6 |

|---|---|

| Molecular Formula | C16H11N3O3 |

| Molecular Weight | 293.282 |

| IUPAC Name | N-(2-nitrophenyl)quinoline-2-carboxamide |

| Standard InChI | InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) |

| Standard InChI Key | DHDGLTJOCMHBJD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(2-Nitrophenyl)quinoline-2-carboxamide (C₁₆H₁₁N₃O₃) has a molecular weight of 293.28 g/mol and the following key identifiers:

-

IUPAC Name: N-(2-nitrophenyl)quinoline-2-carboxamide

-

SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N+[O-]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| logP (Partition coefficient) | 5.14 ± 0.02 | |

| logD (Distribution coeff.) | 5.13 ± 0.03 | |

| Polar Surface Area | 64.79 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 7 |

The nitro group at the phenyl ring’s ortho position introduces electronic effects (Hammett σ ≈ 1.24) that influence binding to biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Quinoline-2-carbonyl chloride formation: 2-Quinaldic acid reacts with oxalyl chloride under anhydrous conditions to prevent chlorination of the quinoline nucleus .

-

Amidation: The acyl chloride intermediate is condensed with 2-nitroaniline in toluene or THF, yielding the target compound in 45–76% purity .

Critical Reaction Conditions:

-

Temperature: 0–25°C during amidation to avoid nitro group reduction.

Analytical Data

-

NMR: ¹H-NMR (DMSO-d₆) shows characteristic peaks at δ 10.91 (s, NH), 8.58 (d, J = 8.5 Hz, quinoline-H), and 8.16–8.31 ppm (nitrophenyl-H) .

-

Mass Spectrometry: ESI-MS m/z 293.08 [M+H]⁺, with fragmentation patterns confirming the quinoline and nitrophenyl moieties .

-

IR Spectroscopy: Stretching vibrations at 1685 cm⁻¹ (C=O) and 1527 cm⁻¹ (NO₂ asymmetric) .

Biological Activities and Mechanisms

Antimycobacterial Activity

In vitro screening against Mycobacterium tuberculosis revealed:

Table 2: Biological Activity Profile

Enzyme Inhibition

-

Carbonic Anhydrase (hCA I): IC₅₀ = 2.54 nM, attributed to sulfonamide-like binding to the zinc ion in the active site .

-

HIV-1 Integrase: Moderate inhibition (EC₅₀ = 12.4 µM) via chelation of Mg²⁺ ions .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Nitro Group Position: Ortho substitution enhances antimycobacterial activity by 3-fold compared to para-nitro analogs .

-

Quinoline Core: Planar structure facilitates intercalation with DNA or enzyme pockets, as shown in molecular docking studies .

-

Lipophilicity: Optimal logP (5.1–5.3) correlates with membrane permeability in mycobacteria .

Applications and Future Directions

Limitations and Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume